Cas no 359899-79-9 (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol)
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
- STK346686
- EN300-232020
- 359899-79-9
- CS-0268250
- AKOS005168877
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- MDL: MFCD03532395
- Inchi: 1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18)
- InChI Key: VYPMEUABZOCDBE-UHFFFAOYSA-N
- SMILES: S=C1N=C(C=C(C(F)(F)F)N1)C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 274.01878202Da
- Monoisotopic Mass: 274.01878202Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 56.5Ų
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518927-1g |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 1g |
$235 | 2023-02-02 | |
| Chemenu | CM518927-5g |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 5g |
$696 | 2023-02-02 | |
| Enamine | EN300-232020-0.05g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.05g |
$888.0 | 2024-06-20 | |
| Enamine | EN300-232020-0.1g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.1g |
$930.0 | 2024-06-20 | |
| Enamine | EN300-232020-0.25g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.25g |
$972.0 | 2024-06-20 | |
| Enamine | EN300-232020-0.5g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.5g |
$1014.0 | 2024-06-20 | |
| Enamine | EN300-232020-1.0g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| Enamine | EN300-232020-2.5g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-232020-5.0g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
| Enamine | EN300-232020-10.0g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 10.0g |
$4545.0 | 2024-06-20 |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol Suppliers
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
Additional information on 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
Introduction to 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 359899-79-9)
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol, identified by its Chemical Abstracts Service (CAS) number 359899-79-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and therapeutic potential. The presence of both fluoro and trifluoromethyl substituents in its molecular framework enhances its pharmacokinetic properties, making it a promising candidate for drug development.
The fluorine atom at the 4-position of the phenyl ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modification is particularly valuable in medicinal chemistry, as fluorine substitution often improves metabolic stability, bioavailability, and binding affinity to biological targets. Additionally, the trifluoromethyl group at the 6-position of the pyrimidine ring further contributes to the compound's lipophilicity and resistance to enzymatic degradation. These structural features collectively contribute to the compound's potential as an intermediate in the synthesis of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol in designing targeted therapies. Studies have demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The thiol (-SH) functional group at the 2-position of the pyrimidine ring serves as a reactive site for further chemical modifications, enabling the development of derivatives with enhanced pharmacological profiles.
In the realm of oncology research, 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol has been investigated for its potential role in disrupting signaling pathways critical for tumor growth and survival. Preclinical studies have shown that this compound can modulate kinases and other enzymes involved in cell proliferation and apoptosis. The fluoro and trifluoromethyl substituents are particularly noteworthy for their ability to enhance binding interactions with biological targets, thereby improving drug efficacy.
The synthesis of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only facilitate large-scale production but also allow for structural diversification, enabling researchers to explore a wide range of analogs with tailored biological activities.
From a medicinal chemistry perspective, 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol exemplifies how structural modifications can significantly influence drug-like properties. The integration of fluorine and trifluoromethyl groups into a pyrimidine core has been shown to enhance both potency and selectivity. This underscores the importance of rational drug design, where computational tools are leveraged to predict molecular interactions and optimize pharmacological outcomes.
Moreover, recent research has explored the use of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol as a scaffold for developing antiviral agents. Its ability to interact with viral enzymes and proteins has been investigated in models of RNA viruses, where it demonstrates promising inhibitory effects. The versatility of this compound lies in its adaptable chemical structure, which allows for modifications aimed at improving therapeutic efficacy while minimizing side effects.
The role of thiols in medicinal chemistry cannot be overstated, as they often serve as key functional groups in bioactive molecules. The thiol moiety in 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol provides a site for redox interactions with biological systems, potentially enhancing drug delivery and targeting specificity. Such interactions are particularly relevant in diseases where oxidative stress plays a significant role, such as neurodegenerative disorders.
In conclusion, 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 359899-79-9) represents a compelling example of how structural engineering can yield compounds with high therapeutic potential. Its unique combination of substituents—particularly the fluoro, trifluoromethyl, and thiol groups—makes it a versatile building block for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is expected to grow further.
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